REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH2:7][CH2:6][C:5]2=O.Cl.[O:14]([NH2:16])[CH3:15]>N1C=CC=CC=1>[CH3:15][O:14][N:16]=[C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([CH3:1])[CH:3]=2)[O:8][CH2:7][CH2:6]1 |f:1.2|
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Name
|
|
Quantity
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3.24 g
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Type
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reactant
|
Smiles
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CC=1C=C2C(CCOC2=CC1)=O
|
Name
|
|
Quantity
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15 mL
|
Type
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solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
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1.84 g
|
Type
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reactant
|
Smiles
|
Cl.O(C)N
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 16 hours at ambient temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The pyridine was removed under reduced pressure
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Type
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ADDITION
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Details
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the residue was added to water and diethyl ether
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with diethyl ether
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Type
|
WASH
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Details
|
the combined organic layers washed with 1N sodium hydroxide and 1N hydrochloric acid
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |